molecular formula C23H25N3O B2855506 (4-((3,4-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251674-06-2

(4-((3,4-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2855506
CAS RN: 1251674-06-2
M. Wt: 359.473
InChI Key: IKIMFKOWIVZXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a quinoline ring (a type of heterocyclic aromatic ring), a pyrrolidine ring (a type of cyclic amine), and an aromatic ring with two methyl groups attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amino group might be able to participate in reactions with acids or electrophiles, while the methyl groups could potentially be involved in reactions with strong oxidizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar methyl groups could affect its solubility in different solvents .

Scientific Research Applications

Indole Derivatives in Antiviral Research

Indole derivatives have shown significant promise in antiviral research. They have been found to inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential applications of the compound in the development of new antiviral agents.

Quinoline Derivatives as Antimalarial Agents

Quinoline motifs are central to several antimalarial drugs such as chloroquine and quinine . The quinoline ring system’s ability to intercalate with the DNA of the malaria parasite is a key mechanism of action. Research into functionalized quinoline derivatives continues to be a rich field for the development of novel antimalarial therapies.

Pyrrolidine Ring in CNS Disorders

The pyrrolidine ring is a common feature in compounds targeting central nervous system (CNS) disorders. It has been incorporated into molecules with target selectivity for conditions such as Alzheimer’s disease and schizophrenia . The versatility of the pyrrolidine scaffold allows for the exploration of a wide range of biological activities.

Methanone Compounds in Antimicrobial Applications

Methanone derivatives have been synthesized and tested for their antimicrobial properties. Some bisbenzofuran-2-yl-methanone derivatives, for example, have shown activity against various microorganisms, suggesting that methanone compounds could be valuable in the search for new antimicrobial agents .

Indole Derivatives in Anti-inflammatory Research

Indole derivatives have also been explored for their anti-inflammatory properties. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new derivatives with anti-inflammatory activities .

Quinoline Derivatives in Cancer Therapy

Quinoline derivatives have been identified as potential anticancer agents. Some derivatives have been used in drugs like topotecan and camptothecin, which are used in chemotherapy treatments . The quinoline ring’s ability to intercalate with DNA makes it a valuable pharmacophore in cancer research.

Pyrrolidine Derivatives in Antidiabetic Research

Pyrrolidine derivatives have been investigated for their potential in treating diabetes. The introduction of the pyrrolidine ring into molecules has led to compounds with significant antidiabetic activity .

Methanone Compounds as Antioxidants

Methanone derivatives have shown antioxidant properties, which are important in protecting cells from oxidative stress. This activity is crucial in the prevention of diseases associated with oxidative damage .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Future Directions

The future research directions for this compound would depend on its current applications and the results of preliminary studies. If it shows promising biological activity, for example, it could be further developed and studied as a potential new drug .

properties

IUPAC Name

[4-(3,4-dimethylanilino)-6-methylquinolin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-15-6-9-20-19(12-15)21(24-18-8-7-16(2)17(3)13-18)14-22(25-20)23(27)26-10-4-5-11-26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIMFKOWIVZXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,4-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.